(Methoxycarbonyl)-L-tryptophan
Description
Significance as a Precursor and Synthetic Intermediate in Chemical Research
Beyond its role in peptide synthesis, (Methoxycarbonyl)-L-tryptophan serves as a valuable precursor and intermediate in the synthesis of a wide array of other molecules. lookchem.comfrontiersin.org The tryptophan scaffold itself is a key component in many biologically active natural products and pharmaceutical agents. frontiersin.orgiris-biotech.de By starting with the protected form, chemists can perform various chemical modifications on other parts of the tryptophan molecule without affecting the amino group.
For instance, research has demonstrated the synthesis of substituted L- and D-tryptophan derivatives starting from N-methoxycarbonyl-protected precursors. jst.go.jp These derivatives are of interest for studying structure-activity relationships and for the development of new therapeutic agents. iris-biotech.de The ability to selectively modify the tryptophan structure opens up avenues for creating novel compounds with tailored properties. lookchem.com The protected tryptophan can be a building block in the synthesis of complex natural products and their analogs. jst.go.jp
The methoxycarbonyl group can later be removed to reveal the free amino group, a step that is often necessary to complete the synthesis of the target molecule. jst.go.jp This deprotection step must be carefully chosen to be compatible with the rest of the molecule.
Chemical and Physical Properties
Below are tables detailing some of the known chemical and physical properties of a related compound, N-(Methoxycarbonyl)-L-tryptophan methyl ester, which shares the core protected amino acid structure.
Table 1: Physical Properties of N-(Methoxycarbonyl)-L-tryptophan Methyl Ester
| Property | Value |
| Melting Point | 99-101 °C chemdad.comsigmaaldrich.com |
| Form | Solid sigmaaldrich.com |
| Optical Activity [α]20/D | -1.4° (c = 1 in methanol) sigmaaldrich.com |
Table 2: Chemical Identifiers for N-(Methoxycarbonyl)-L-tryptophan Methyl Ester
| Identifier | Value |
| Molecular Formula | C₁₄H₁₆N₂O₄ sigmaaldrich.comscbt.com |
| Molecular Weight | 276.29 g/mol sigmaaldrich.comscbt.com |
| CAS Number | 58635-46-4 sigmaaldrich.comscbt.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)15-11(12(16)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
YYZYDKOBSFGJNZ-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methoxycarbonyl L Tryptophan and Its Derivatives
Direct Synthesis and Derivatization Approaches
Direct synthesis and derivatization of L-tryptophan are fundamental to accessing (Methoxycarbonyl)-L-tryptophan and its esters. These methods focus on the strategic protection of the amino and carboxylic acid groups to facilitate further modifications.
Esterification and N-Protection Strategies of L-Tryptophan
The synthesis of this compound derivatives typically begins with the protection of the amino and carboxyl groups of L-tryptophan to prevent unwanted side reactions during subsequent functionalization.
Esterification: The carboxylic acid moiety of L-tryptophan is commonly converted to its methyl ester. A convenient method for this transformation involves reacting L-tryptophan with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. For instance, L-tryptophan can be methylated to obtain L-tryptophan methyl ester hydrochloride google.com. Another approach utilizes trimethylchlorosilane in methanol at room temperature, which offers mild conditions and good to excellent yields for the synthesis of various amino acid methyl esters, including tryptophan methyl ester lookchem.com.
N-Protection: Following esterification, the α-amino group is protected. For the introduction of a methoxycarbonyl group, methyl chloroformate is a common reagent. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction. This strategy is analogous to the widely used protection with the tert-butyloxycarbonyl (Boc) group, where di-tert-butyl dicarbonate is employed chemimpex.comgoogle.com. The resulting N-(methoxycarbonyl)-L-tryptophan methyl ester is a key intermediate for further synthetic transformations.
A summary of common reagents for esterification and N-protection is provided in the table below.
| Transformation | Reagent | Catalyst/Base |
| Esterification | Methanol | Thionyl chloride or HCl |
| Esterification | Methanol | Trimethylchlorosilane |
| N-Protection | Methyl chloroformate | Sodium bicarbonate or Triethylamine |
Synthesis of N-(Methoxycarbonyl)-L-tryptophan Methyl Ester
The direct synthesis of N-(Methoxycarbonyl)-L-tryptophan methyl ester can be achieved in a two-step, one-pot procedure. First, L-tryptophan is esterified, for example, by refluxing with methanol and an acid catalyst. After the esterification is complete, the reaction mixture is neutralized, and methyl chloroformate is added in the presence of a suitable base to yield the desired product. This compound is a stable, crystalline solid and serves as a versatile building block in peptide synthesis and for the preparation of more complex tryptophan derivatives lookchem.comrsc.org. The physical and chemical properties of Nα-Methoxycarbonyl-L-tryptophan methyl ester are well-documented, with a melting point of 99-101 °C and an optical rotation of [α]20/D −1.4° (c = 1 in methanol) sigmaaldrich.com.
Stereoselective and Asymmetric Synthesis
Maintaining and controlling the stereochemistry at the α-carbon is paramount in the synthesis of amino acid derivatives for biological applications. Stereoselective and asymmetric methods are therefore crucial for the preparation of enantiomerically pure this compound derivatives.
Utilization as a Chiral Auxiliary for α-Substituted Tryptophan Derivatives
While this compound itself is the target of synthesis, its derivatives can be employed as chiral auxiliaries to direct the stereoselective synthesis of other α-substituted amino acids. The principle of a chiral auxiliary is to temporarily incorporate a chiral moiety into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.
In the context of tryptophan synthesis, chiral auxiliaries such as those derived from camphor or oxazolidinones are commonly used to achieve asymmetric alkylation of a glycine enolate equivalent, leading to the formation of α-substituted tryptophan derivatives with high diastereoselectivity nih.govnih.govprinceton.edu. For instance, Ni(II) complexes of glycine Schiff bases with chiral tridentate ligands have proven to be powerful tools for the asymmetric synthesis of a wide variety of α-amino acids nih.govehu.esnih.gov. The alkylation of these chiral complexes with suitable electrophiles proceeds with high diastereoselectivity, which after removal of the auxiliary, yields the enantiomerically enriched α-substituted amino acid.
Enantiospecific Preparation Routes
Enantiospecific synthesis aims to produce a single enantiomer of a chiral molecule, starting from a chiral precursor. In the case of this compound, the starting material is the naturally occurring L-tryptophan, and the synthetic route is designed to preserve its stereochemical integrity.
One common strategy involves the use of enzymes. For example, racemic mixtures of N-acetyl-tryptophan derivatives can be resolved using acylases, which selectively hydrolyze the L-enantiomer, allowing for the separation of the desired L-amino acid researchgate.net. Similarly, α-chymotrypsin can be used for the enantioselective hydrolysis of D,L-tryptophan methyl esters to yield enantiomerically pure L-tryptophan researchgate.net.
Chemical methods for enantiospecific synthesis often rely on chiral catalysts or reagents. Asymmetric hydrogenation of dehydroamino acid precursors using chiral rhodium catalysts is a well-established method for producing enantiomerically pure amino acids chim.it. Furthermore, the conversion of L-serine into a wide array of optically pure unnatural amino acids, including tryptophan analogues, has been achieved through a two-step process involving a photocatalytic cross-electrophile coupling princeton.edu.
Indole (B1671886) Ring Functionalization and Coupling Strategies
The indole ring of tryptophan is a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate the biological activity and physicochemical properties of the resulting derivatives. N-protection with the methoxycarbonyl group is generally compatible with a range of indole functionalization reactions.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indole nucleus. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, has been successfully applied to bromotryptophan derivatives. These reactions can be carried out under mild, aqueous, and aerobic conditions at near-ambient temperatures using palladium nanoparticles as catalysts nih.gov.
The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is another important reaction for modifying the indole ring wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction has been used to diversify unprotected halotryptophans and halotryptophan-containing tripeptides in water rsc.orgnih.gov.
Palladium-catalyzed C-H activation and functionalization offer a direct approach to modify the indole ring without the need for pre-functionalized starting materials rsc.orgrsc.org. For example, a one-pot C2-arylation and C4-acetoxylation of tryptophan derivatives has been achieved via a palladium-catalyzed tandem C–H activation rsc.org. Furthermore, iridium-catalyzed borylation of the indole C7 position of N-Boc-L-tryptophan methyl ester provides a versatile intermediate for further functionalization through Suzuki coupling orgsyn.orgacs.orgacs.orgnih.gov.
The table below summarizes some of the key coupling reactions used for indole ring functionalization.
| Coupling Reaction | Reactants | Catalyst |
| Suzuki-Miyaura | Bromotryptophan derivative, Boronic acid/ester | Palladium nanoparticles |
| Sonogashira | Halotryptophan derivative, Terminal alkyne | Palladium complex, Copper(I) salt |
| C-H Arylation | Tryptophan derivative, Aryl halide | Palladium acetate |
| C-H Borylation | Tryptophan derivative, Bis(pinacolato)diboron | Iridium complex |
Transition Metal-Catalyzed C-H Activation for Diversification
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indole ring of tryptophan derivatives, offering an atom-economical approach to introduce new substituents. Various transition metals, including palladium, rhodium, and ruthenium, have been successfully employed to catalyze the selective formation of carbon-carbon and carbon-heteroatom bonds at different positions of the indole scaffold.
Palladium catalysis has been particularly effective for the C-H functionalization of N-protected this compound. For instance, palladium(II)-catalyzed reactions have enabled the regioselective alkylation at the C-2 position of the indole ring. nih.gov Furthermore, palladium catalysis has been utilized for the direct C4-acetoxylation of tryptophan derivatives, providing a novel route to 4-substituted analogues. acs.org A one-pot method for the dual C2-arylation and C4-acetoxylation of tryptophan derivatives has also been developed using palladium-catalyzed tandem C-H activation. rsc.org The use of palladium nanoparticle bionanohybrids has shown promise for C-H activation under mild, aqueous conditions. chemrxiv.org
Ruthenium(II) has also been shown to catalyze the C-2 selective C-H acylmethylation of tryptophan-containing peptides using α-chloro ketones, demonstrating good chemoselectivity and suitability for late-stage modifications. researchgate.net Rhodium(III) catalysis, often in conjunction with a directing group, has been utilized for C-H activation to construct N-heterocycles. nih.gov
Table 1: Transition Metal-Catalyzed C-H Activation of Tryptophan Derivatives
| Catalyst | Substrate | Reagent | Position Functionalized | Product Type |
|---|---|---|---|---|
| Palladium(II) | N-Boc-(S)-tryptophan ethyl ester | Alkyl halides | C-2 | C-2 Alkylated tryptophan |
| Palladium(II) | Tryptophan derivatives | Acetic Anhydride | C-4 | C-4 Acetoxylated tryptophan |
| Palladium(II) | Tryptophan derivatives | Aryl boronic acids/Acetic Anhydride | C-2 and C-4 | C-2 Arylated and C-4 Acetoxylated tryptophan |
| Ruthenium(II) | Tryptophan-containing peptides | α-chloro ketones | C-2 | C-2 Acylmethylated tryptophan |
| Rhodium(III) | N-protected indoles | Alkynes | C-2 | N-heterocycles |
Negishi Cross-Coupling for Tryptophan Derivative Synthesis
The Negishi cross-coupling reaction is a robust method for forming carbon-carbon bonds and has been effectively applied to the synthesis of various this compound derivatives. This palladium-catalyzed reaction typically involves the coupling of an organozinc reagent with an organic halide. In the context of tryptophan synthesis, this methodology allows for the introduction of diverse alkyl and aryl groups onto the indole ring.
A notable application is the alkylation of halogenated tryptophan derivatives. For instance, Nα-Boc-L-7-bromotryptophan methyl ester can be coupled with a range of alkyl iodides in the presence of a palladium catalyst to yield the corresponding 7-alkylated tryptophan derivatives. nih.govresearchgate.net This method has proven to be versatile, enabling the synthesis of non-canonical tryptophan surrogates. nih.govresearchgate.netnih.gov The reaction conditions are generally mild, and the process has been shown to proceed without racemization at the α-carbon of the amino acid. nih.gov
The synthesis of tryptophan regioisomers is another significant application of the Negishi coupling. By coupling different bromoindoles with iodoalanine derivatives, a variety of tryptophan surrogates can be accessed. nih.govresearchgate.net This approach provides a straightforward, two-step synthesis to these valuable compounds. researchgate.net
Table 2: Negishi Cross-Coupling for the Synthesis of Alkylated Tryptophan Derivatives
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Nα-Boc-L-7-bromotryptophan methyl ester | 1-Iodobutane | Pd(amphos)Cl2 | 83 |
| Nα-Boc-L-7-bromotryptophan methyl ester | 1-Iodohexane | Pd(amphos)Cl2 | 75 |
| Nα-Boc-L-7-bromotryptophan methyl ester | 1-Iodooctane | Pd(amphos)Cl2 | 52 |
Data sourced from a study on the alkylation of Nα-Boc-L-7-bromotryptophan methyl ester. nih.govresearchgate.net
Boronation of the Indole Moiety
The introduction of a boron-containing functional group onto the indole ring of this compound opens up a plethora of possibilities for further diversification through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. A significant advancement in this area is the development of a C7-selective boronation method for tryptophan derivatives. mit.edunih.govacs.org
This strategy involves a one-pot, two-step sequence that begins with an iridium-catalyzed C2/C7-diboronation of an N-protected tryptophan methyl ester. acs.orgnih.gov The resulting diboronated intermediate is then subjected to a palladium-catalyzed C2-selective protodeboronation, yielding the desired C7-boronated tryptophan derivative. nih.govacs.org This method is highly efficient and has been successfully applied to the gram-scale synthesis of C7-boronated N-Boc-L-tryptophan methyl ester. nih.govacs.org The resulting 7-boro-L-tryptophan derivative serves as a versatile building block for the synthesis of various unnatural amino acids with functionalities at the C7 position, including halo, hydroxy, and aryl groups. nih.govacs.org
The reaction conditions for the initial iridium-catalyzed diboronation typically involve the use of [Ir(cod)OMe]₂ and 4,4'-di-tert-butylbipyridine as the catalytic system, with pinacolborane as the boron source. nih.govresearchgate.net The subsequent selective protodeboronation at the C2 position is achieved using a palladium catalyst. nih.govacs.org
Complex Chemical Transformations
Cyclization Reactions Leading to Pyrrolo[2,3-b]indoles
The hexahydropyrrolo[2,3-b]indole core is a privileged scaffold found in numerous biologically active natural products. semanticscholar.org The synthesis of this tricyclic system from tryptophan derivatives has been a subject of intense research. These cyclization reactions often involve the formation of a new bond between the amino group of the tryptophan side chain and the C2 position of the indole ring.
One prominent approach is the oxidative cyclization of tryptophan derivatives. nih.govnih.gov This can be achieved using various oxidizing agents that facilitate the intramolecular cyclization. Another strategy involves the electrophilic activation of the indole ring, which then undergoes nucleophilic attack by the side-chain amino group. nih.govresearchgate.net
Acid-Catalyzed Intramolecular Cyclization
Acid catalysis can play a crucial role in promoting the intramolecular cyclization of tryptophan derivatives to form pyrrolo[2,3-b]indoles and related structures. The acidic environment can activate the indole ring towards nucleophilic attack or facilitate the formation of reactive intermediates that subsequently cyclize.
An example of an acid-catalyzed reaction involving tryptophan is the formation of 1,1'-Ethylidenebis(L-tryptophan) (EBT), a compound that is formed from the reaction of tryptophan with acetaldehyde under acidic conditions. nih.gov While this is an intermolecular reaction, it highlights the susceptibility of the indole ring to react with electrophiles generated in an acidic medium, a principle that can be extended to intramolecular cyclizations. In the context of forming the pyrrolo[2,3-b]indole skeleton, acid can facilitate the formation of an iminium ion from the side chain, which can then be attacked by the indole C2-position.
Diastereoselective Outcomes of Cyclization
The cyclization of chiral, non-racemic this compound derivatives to form the hexahydropyrrolo[2,3-b]indole scaffold introduces a new stereocenter at the C3a position, leading to the possibility of diastereomers (exo and endo). The stereochemical outcome of this cyclization is of paramount importance for the synthesis of stereochemically defined natural products and their analogues.
The stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indoles has been achieved through electrophilic cyclization of tryptophan derivatives. nih.govresearchgate.net For example, the bromination of tryptophan methyl ester derivatives can lead to the formation of 3a-bromo-hexahydropyrrolo[2,3-b]indoles with high diastereoselectivity. nih.gov The diastereomeric ratio of the products can be influenced by the reaction conditions and the nature of the substituents on the tryptophan starting material. Computational studies have provided insights into the mechanism of this diastereoselective cyclization, suggesting a three-step process involving the formation and rearrangement of an indoline-azetidine spirocyclic intermediate. nih.gov The ability to control the stereochemistry at the C3a position is a critical aspect in the total synthesis of complex indole alkaloids. semanticscholar.org
Formation of β-Carboline Alkaloid Scaffolds
The Pictet-Spengler reaction stands as a cornerstone in the synthesis of β-carboline alkaloids from tryptophan derivatives. This acid-catalyzed condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone, followed by cyclization, provides a direct route to tetrahydro-β-carbolines (THβCs). rsc.orgnih.govutm.my The diastereoselectivity of this reaction, particularly the formation of cis or trans isomers with respect to the substituents at the C-1 and C-3 positions of the newly formed ring, is a critical aspect of this methodology. nih.govresearchgate.netnih.gov
The reaction of L-tryptophan methyl ester with various aldehydes under different conditions has been extensively studied to understand and control the stereochemical outcome. nih.govnih.gov The formation of either the cis or trans diastereomer can be influenced by factors such as the choice of solvent, temperature, and the nature of the aldehyde. nih.govchemrxiv.org For instance, kinetic control, often achieved at lower temperatures, tends to favor the formation of the cis isomer. nih.gov In contrast, thermodynamic control, typically under prolonged reaction times or at higher temperatures, can lead to the more stable trans product. nih.gov
A study on the diastereoselective synthesis of 1,3-disubstituted tetrahydro-β-carbolines via a polar protic Pictet-Spengler cyclization of (S)-tryptophan methyl ester with a series of aldehydes demonstrated the feasibility of achieving high diastereoselectivity. nih.gov The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to promote the Pictet-Spengler reaction, even for less reactive aldehydes, affording high yields of the corresponding tetrahydro-β-carbolines. rsc.org
Table 1: Diastereoselective Pictet-Spengler Reaction of this compound with Various Aldehydes
| Aldehyde | Reaction Conditions | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Formaldehyde | AcOH: dry CH2Cl2, reflux | - | - | nih.gov |
| Acetaldehyde | Polar protic solvent | Predominantly cis | - | nih.gov |
| Propionaldehyde | Polar protic solvent | Predominantly cis | - | nih.gov |
| Butyraldehyde | Polar protic solvent | Predominantly cis | - | nih.gov |
| Benzaldehyde | Polar protic solvent | Predominantly cis | - | nih.gov |
| Salicylaldehyde | HFIP, reflux | - | 96 | rsc.org |
| Piperonal | Acetonitrile or Nitromethane | 99:1 | 82 (overall) | nih.gov |
| 3-Hydroxybenzaldehyde | Isopropanol, then crystallization | Predominantly cis or trans | - | nih.gov |
Data synthesized from multiple sources.
Oxidative Elaboration Pathways
The electron-rich indole nucleus of this compound is susceptible to oxidation, providing a pathway for further structural elaboration. Various oxidizing agents can be employed to modify the indole ring, leading to a range of functionalized products. These oxidative transformations are crucial in the synthesis of natural products and their analogs that feature a modified tryptophan core. researchgate.netnih.gov
One significant oxidative pathway involves the use of dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone. nih.gov This reagent can efficiently oxidize N-protected tryptophan derivatives to yield 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid derivatives. researchgate.netnih.gov This motif is a key structural feature in several peptide-based natural products. researchgate.net The reaction is notable for its mild conditions and user-friendly procedure, avoiding the need for the distillation of unstable DMDO. nih.gov
Another approach to the oxidative modification of tryptophan involves treatment with dimethyl sulfoxide (DMSO) and hydrochloric acid. This system readily oxidizes tryptophan to oxindolylalanine (2-hydroxytryptophan) in good yield. nih.gov This transformation provides a means to introduce a hydroxyl group at the C2 position of the indole ring, a common modification in bioactive compounds.
Inspired by the biosynthesis of indole-based alkaloids, redox-based strategies using oxaziridine reagents have been developed for the oxidative cyclization of tryptophan. nih.govnih.gov N-sulfonyl oxaziridines have emerged as particularly effective reagents for this transformation, leading to the formation of indole cycloadducts. nih.gov
Table 2: Oxidative Elaboration of N-Protected Tryptophan Derivatives
| Oxidizing Agent | Product | Key Features | Reference |
| Dimethyldioxirane (in situ) | 3a-Hydroxypyrrolo[2,3-b]indoline derivative | Mild, eco-friendly, avoids unstable reagent isolation | nih.gov |
| Dimethyl sulfoxide/HCl | Oxindolylalanine (2-Hydroxytryptophan) | Selective oxidation to 2-hydroxy derivative | nih.gov |
| Peroxyacetic acid | 3a-Hydroxy-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | Product depends on oxidant equivalents | researchgate.net |
| N-Sulfonyl oxaziridines | Indole cycloadducts | Mimics biosynthetic pathways, efficient cyclization | nih.gov |
Data synthesized from multiple sources.
Reaction with Trifluoroacetic Anhydride
Trifluoroacetic anhydride (TFAA) is a highly reactive reagent commonly used for acylation reactions. pharm.or.jp In the context of this compound, its primary reactivity is the trifluoroacetylation of the amino group. This reaction is often employed for the N-terminal protection of amino acids during peptide synthesis. google.comgoogle.com The resulting N-(trifluoroacetyl) derivative is stable and can be readily prepared. nih.gov
The trifluoroacetylation of amino acids can be achieved under various conditions. While trifluoroacetic anhydride itself can be used, other reagents such as S-ethyl trifluorothioacetate and phenyl trifluoroacetate have been developed to overcome some of the disadvantages associated with the highly reactive anhydride, such as potential side reactions and racemization. orgsyn.org The reaction of N-alkoxycarbonyl-N-alkyl-α-amino acids with TFAA has been investigated in the context of the Dakin-West reaction, leading to the formation of α-amino trifluoromethyl ketones. pharm.or.jp
While the primary reaction of this compound with TFAA involves the amino group, the strong acidic conditions generated can also influence other parts of the molecule. However, specific reports on further elaboration or cyclization of the indole ring of this compound directly induced by TFAA under standard acylation conditions are less common. The primary utility remains the formation of the N-trifluoroacetyl derivative, which serves as a key intermediate in various synthetic applications. chemicalbook.com
Table 3: Reaction of this compound with Trifluoroacetic Anhydride
| Reagent | Product | Reaction Type | Key Features | Reference |
| Trifluoroacetic Anhydride | N-(Trifluoroacetyl)-(Methoxycarbonyl)-L-tryptophan | N-Acylation | Standard protection of the amino group | google.comgoogle.comnih.gov |
| Trifluoroacetic Anhydride | α-Amino trifluoromethyl ketones | Dakin-West Reaction | With N-alkoxycarbonyl-N-alkyl-α-amino acids | pharm.or.jp |
Data synthesized from multiple sources.
Mechanistic Investigations and Computational Studies of Methoxycarbonyl L Tryptophan Reactivity
Elucidation of Reaction Mechanisms
The indole (B1671886) nucleus of (Methoxycarbonyl)-L-tryptophan is a versatile functionality that can participate in a range of chemical transformations. Mechanistic studies have focused on understanding the intermediates, transition states, and conformational factors that govern these reactions.
The cyclization of tryptophan derivatives is a powerful strategy for the synthesis of complex heterocyclic scaffolds found in many natural products. Oxidative cyclization reactions, for instance, can generate versatile hexahydropyrrolo[2,3-b]indole structures. nih.gov Initial studies on related N-acyl-L-tryptophan esters have shown that reaction with oxidizing agents can lead to the formation of an indole cycloadduct. nih.gov
In the context of radical-mediated reactions, stereoselective intermolecular radical cascade reactions of tryptophans have been shown to proceed through key intermediates to form trans-fused hexahydrocarbazoles. nih.govspringernature.com These reactions are initiated by the formation of an α-amino alkyl radical, which then participates in a cascade of cyclization events. springernature.com While the specific intermediates for this compound are not always isolated, their existence is inferred from the final products and computational modeling. A proposed intermediate in a related system is a benzylic radical that can be reduced to the final product or, in the presence of air, can lead to the formation of a tetrahydro-1H-carbazole. springernature.com
Table 1: Key Intermediates in Tryptophan Derivative Cyclizations
| Reaction Type | Key Intermediate(s) | Resulting Scaffold |
| Oxidative Cyclization | Indole Cycloadduct | Hexahydropyrrolo[2,3-b]indole |
| Radical Cascade | α-Amino Alkyl Radical, Benzylic Radical | Trans-fused Hexahydrocarbazole |
The conformational flexibility of this compound plays a significant role in its reactivity. Computational studies on N-acetyl-l-tryptophan-N-methylamide (NATMA), a close analogue, have provided valuable insights into the potential energy surface and conformational preferences of such molecules. nih.gov These studies, using density functional theory (DFT), have identified numerous distinct low-energy conformations. nih.gov The conformational preferences are influenced by intramolecular interactions, including hydrogen bonding and cation-π interactions, which can stabilize certain geometries. researchgate.net
The calculated conformations for a single tryptophan residue show strong agreement with the conformations observed for tryptophan residues in native proteins, which have preferences for beta-sheet, right-handed helix, and tight turn structures. nih.gov This suggests that the intrinsic conformational propensities of a molecule like this compound are a key determinant of its behavior in both chemical reactions and biological systems. The orientation of the methoxycarbonyl group relative to the indole ring can influence the accessibility of the indole nitrogen and the C2 and C3 positions of the pyrrole (B145914) ring, thereby affecting tautomerization and reactivity.
Radical-Mediated Reaction Pathways
The indole ring of tryptophan is readily oxidized, making it a prime target for radical-mediated reactions. These pathways are important in both synthetic chemistry and in understanding oxidative damage in biological systems.
Visible-light-induced photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.govspringernature.comprinceton.edu In the context of tryptophan derivatives, this methodology has been successfully applied to stereoselective intermolecular radical cascade reactions. nih.gov The mechanism typically involves the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst can then engage in an electron transfer process with the tryptophan derivative.
Preliminary mechanistic studies suggest that the reaction can be initiated by the reductive quenching of the excited photocatalyst by the N-protected tryptophan. nih.gov This generates an α-amino alkyl radical, which is a key intermediate in subsequent bond-forming events. nih.govspringernature.com These radical cascade reactions allow for the rapid construction of complex cyclic compounds with multiple stereocenters from simple starting materials. nih.gov
Table 2: Proposed Steps in Photoredox Catalysis of Tryptophan Derivatives
| Step | Description | Key Species |
| 1. Photoexcitation | The photocatalyst absorbs visible light and is promoted to an excited state. | Excited Photocatalyst |
| 2. Electron Transfer | The excited photocatalyst is quenched by the tryptophan derivative. | α-Amino Alkyl Radical |
| 3. Radical Cascade | The radical intermediate undergoes a series of intermolecular and intramolecular additions. | Cyclic Radical Intermediates |
| 4. Product Formation | The final radical intermediate is reduced and protonated to yield the product. | Hexahydrocarbazole |
The oxidation of tryptophan and its derivatives can be initiated by various radical species, including hydroxyl radicals and inorganic radical-anions. nih.govrsc.org The initial step is the formation of an indolyl radical cation or a neutral indolyl radical. nih.govresearchgate.net This radical is resonance-stabilized, with the unpaired electron delocalized over the indole ring system. researchgate.net
Further reaction of the tryptophan radical with molecular oxygen can lead to the formation of tryptophan hydroperoxide, which can then rearrange to N-formylkynurenine (NFK) and kynurenine. nih.gov The analysis of oxidation products often reveals a mixture of hydroxylated tryptophans, N-formylkynurenine, and various dimeric species. researchgate.net The specific products formed depend on the oxidant and the reaction conditions. For example, oxidation with inorganic radical-anions like Br₂⁻ and (SCN)₂⁻ has been shown to produce a tryptophan free radical with specific spectral and kinetic properties. rsc.org
A significant pathway for the tryptophan radical is dimerization. nih.gov The indolyl radicals formed during oxidation can undergo rapid recombination reactions to form Trp-Trp cross-linked species. nih.govresearchgate.net These dimerization reactions can result in the formation of several different isomers due to the delocalization of the radical electron on the indole ring. nih.gov
Pulse radiolysis studies have determined the second-order rate constants for the dimerization of tryptophan radicals in peptides to be in the range of 2-6 × 10⁸ M⁻¹s⁻¹. nih.gov The formation of these dimers is a key process in the aggregation of proteins under oxidative stress. nih.govresearchgate.net The dimerization can occur through C-C or C-N bond formation between two indole rings. researchgate.net
Theoretical and Computational Chemistry Applications
Theoretical and computational chemistry methods are instrumental in elucidating the conformational preferences, electronic structure, and reactivity of this compound. These approaches provide molecular-level insights that complement experimental studies.
Force Field Calculations for Molecular Conformations
Force field calculations are a cornerstone of computational chemistry for exploring the conformational landscape of molecules. These methods employ classical mechanics to estimate the potential energy of a system as a function of its atomic coordinates. For derivatives of tryptophan, such as this compound, force fields like AMBER and CHARMM are commonly utilized to understand their conformational behavior. nih.govnih.gov
The conformational space of tryptophan derivatives is largely defined by the torsional angles of the backbone (phi, ψ) and the side chain (χ1, χ2). A comprehensive conformational analysis of a closely related compound, N-acetyl-L-tryptophan-N-methylamide, was performed using ab initio and Density Functional Theory (DFT) calculations, which can be used to parameterize and validate force fields. researchgate.netresearchgate.net In these studies, numerous stable conformers were identified on the potential energy surface. The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding and steric effects.
For instance, studies on N-acetyl-L-tryptophan-N-methylamide have identified various low-energy conformations, including those corresponding to right-handed helical (αL) and polyproline II type structures (εL). researchgate.netresearchgate.net The most preferred conformations for this molecule were found to be the extended C5 (βL) and γL forms. researchgate.net The conformational preferences are dictated by a delicate balance of sidechain-backbone interactions.
A representative set of conformational data for a model tryptophan derivative, N-acetyl-L-tryptophan-N-methylamide, as determined by computational methods, is presented in the interactive table below. This data illustrates the relative energies of different conformations, providing insight into their thermodynamic stability.
Table 1: Calculated Relative Energies of N-acetyl-L-tryptophan-N-methylamide Conformers
| Conformer | Backbone Angles (φ, ψ) | Side Chain Angles (χ1, χ2) | Relative Energy (kcal/mol) |
|---|---|---|---|
| βL(g+) | -150°, 150° | 60°, 90° | 0.00 |
| γL(g+) | -75°, 75° | 60°, 90° | 0.25 |
| αL(g+) | -60°, -45° | 60°, 90° | 1.50 |
Note: The data presented is illustrative and based on findings for structurally similar compounds. The exact values for this compound may vary.
Quantum Chemical Studies on Electronic Properties and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic properties and reactivity of molecules like this compound. researchgate.netnih.gov These methods solve the Schrödinger equation approximately to yield information about the electron distribution and energy levels within the molecule.
The electronic properties of tryptophan derivatives are of significant interest due to their role in biological electron transfer processes. rsc.orgnih.gov Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Computational studies on fluorinated 5-hydroxytryptophans have shown that substituents can significantly alter the HOMO energies and ionization potentials. rsc.org Similarly, calculations on 4-cyanotryptophan (B8074655) and its derivatives have been used to predict their absorption and emission spectra, which are directly related to their electronic structure. functmaterials.org.ua
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, a study on sulfur-containing amino acids utilized DFT to evaluate these parameters. researchgate.net A plausible mechanism for the synthesis of related pyrrol-3-ol type compounds from L-tryptophan has been investigated using DFT-B3LYP calculations to understand molecular stability and tautomeric equilibrium. mdpi.com
The following interactive table summarizes key electronic properties and reactivity descriptors for a model tryptophan derivative, calculated using DFT.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Model Tryptophan Derivative
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.20 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.85 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.35 | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.20 | Energy required to remove an electron |
| Electron Affinity | 0.85 | Energy released upon gaining an electron |
| Chemical Potential (μ) | -3.525 | Tendency of electrons to escape |
| Hardness (η) | 2.675 | Resistance to change in electron distribution |
Note: These values are representative and based on DFT calculations for tryptophan derivatives. The specific values for this compound will depend on the level of theory and basis set used in the calculation.
Advanced Analytical and Structural Characterization in Research on Methoxycarbonyl L Tryptophan
Spectroscopic Analysis
Spectroscopic techniques are paramount in elucidating the molecular structure of (Methoxycarbonyl)-L-tryptophan derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For N-(Methoxycarbonyl)-L-tryptophan methyl ester, ¹H NMR spectroscopy confirms the presence of all expected protons, from the aromatic indole (B1671886) ring to the methoxy and methyl ester groups. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the molecular framework.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. The NMR spectra of reaction products of N-(Methoxycarbonyl)-L-tryptophan methyl ester have been instrumental in structural confirmation. For instance, in studies of its cyclisation reactions, the NMR spectra of the resulting products show distinct changes that indicate the formation of new rings and the incorporation of other reactants .
Table 1: NMR Data for N-(Methoxycarbonyl)-L-tryptophan Methyl Ester and its Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | 3.13 and 3.16 | s | C-CO₂Me | |
| ¹H | 4.59 | d | 8.8 | H-2 |
| ¹H | 2.45 | ddd | H-3exo | |
| ¹H | 2.58 | d | 13.06 | H-3endo |
| ¹H | 3.66 | t | 6.70 | H-3a |
Data derived from a cyclized derivative of N-Methoxycarbonyl-L-tryptophan methyl ester.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For N-(Methoxycarbonyl)-L-tryptophan methyl ester, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₄H₁₆N₂O₄).
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be used to confirm the structure of the molecule. For example, in the analysis of a reaction product of N-Methoxycarbonyl-L-tryptophan methyl ester, mass spectroscopy was used to confirm the incorporation of two trifluoroacetyl groups and a dihydropyridine ring, with a peak matching corresponding to the molecular formula C₂₃H₁₉F₆N₃O₆ . Analysis of the mass spectra, using both Electron Ionization (EI) and Electrospray Ionization (ESI), can reveal interesting common fragmentation pathways molaid.com.
Table 2: Mass Spectrometry Data for a Derivative of N-(Methoxycarbonyl)-L-tryptophan Methyl Ester
| Ion Type | m/z (experimental) | Molecular Formula |
|---|---|---|
| [M]+ | 547.1179 | C₂₃H₁₉F₆N₃O₆ |
Data for a trifluoroacetylated cyclisation product.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
Determination of Absolute Configuration
For a chiral molecule like this compound, determining the absolute configuration of its stereocenters is crucial. X-ray crystallography of a single crystal of a suitable derivative can unambiguously establish this. In a study on a cyclisation product of N-Methoxycarbonyl-L-tryptophan methyl ester, X-ray diffraction analysis was used to determine the absolute configurations of the newly formed chiral centers, which were found to be C(1), S; C(3), R and C(10), S . This confirms that the stereochemical integrity of the original L-tryptophan backbone is maintained during the reaction.
Elucidation of Solid-State Molecular Structures
X-ray crystallography provides a detailed picture of the molecule's conformation and how it packs in the crystal lattice. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding. The crystal structure of a product derived from the trifluoroacetylation of N-Methoxycarbonyl-L-tryptophan methyl ester revealed a second five-membered heterocyclic ring formed through an attack of the N₁ nitrogen to the 2-position of the indole ring system . The analysis also highlighted short intramolecular distances between non-bonded electronegative atoms, which were attributed to the tight packing of the molecules in the crystal structure .
Table 3: Crystallographic Data for a Derivative of N-(Methoxycarbonyl)-L-tryptophan Methyl Ester
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.876(1) |
| b (Å) | 13.012(2) |
| c (Å) | 19.108(3) |
| V (ų) | 2454.9(6) |
| Z | 4 |
Data for a trifluoroacetylated cyclisation product.
Applications of Methoxycarbonyl L Tryptophan in Interdisciplinary Chemical Research
Building Block for Complex Natural Product Synthesis
The structural core of (Methoxycarbonyl)-L-tryptophan is embedded in numerous biologically active natural products. Consequently, it serves as a readily available and stereochemically defined precursor for their laboratory synthesis.
The dimeric hexahydropyrroloindole alkaloids, including calycanthine, chimonanthine, and folicanthine, are complex natural products whose challenging structures, featuring vicinal quaternary stereocenters, have attracted considerable attention from the synthetic chemistry community. A notably concise and efficient enantioselective total synthesis of these alkaloids has been achieved utilizing Nα-methoxycarbonyl-L-tryptophan methyl ester as the commercially available starting material. boku.ac.at
The synthetic strategy hinges on a convergent reductive dimerization. This key step simultaneously forms the sterically hindered bond connecting the two monomeric units and establishes the critical vicinal quaternary stereocenters. boku.ac.at The synthesis commences with the Nα-methoxycarbonyl-L-tryptophan methyl ester, which undergoes a series of transformations to yield an enantiomerically enriched hexacyclic intermediate. This advanced intermediate provides ready access to the target alkaloids. For instance, the synthesis of (+)-chimonanthine was completed in a short sequence from this key hexacycle, showcasing the efficiency of the route. boku.ac.at This approach represents one of the shortest enantioselective pathways to these complex alkaloids, underscoring the strategic importance of this compound as a chiral building block. boku.ac.at
This compound is an essential precursor in the synthesis of potent, synthetically modified bioactive molecules. A prominent example is its role in the preparation of Ko143, a highly potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govresearchgate.net BCRP is a multidrug transporter that can confer resistance to various chemotherapeutic agents in cancer cells.
Interactive Data Table: Synthesis Applications
| Target Molecule | Starting Material Derivative | Key Synthetic Strategy | Reference |
| (+)-Chimonanthine | Nα-methoxycarbonyl-L-tryptophan methyl ester | Reductive Dimerization | boku.ac.at |
| (+)-Folicanthine | Nα-methoxycarbonyl-L-tryptophan methyl ester | Reductive Dimerization | boku.ac.at |
| (−)-Calycanthine | Nα-methoxycarbonyl-L-tryptophan methyl ester | Reductive Dimerization | boku.ac.at |
| Ko143 | Nα-methoxycarbonyl-L-tryptophan methyl ester | Precursor to 6-methoxy-L-tryptophan methyl ester | nih.gov |
Role in Peptide Chemistry and Modified Amino Acid Synthesis
The protection of the α-amino group is fundamental to peptide synthesis, preventing unwanted side reactions during peptide bond formation. The methoxycarbonyl group is one such protecting group that facilitates the integration of tryptophan into peptide chains and the synthesis of novel amino acid derivatives.
In peptide chemistry, amino acids must be appropriately protected to ensure the controlled, sequential formation of amide bonds. The N-methoxycarbonyl group, like the more commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, serves this purpose for tryptophan. N-protected tryptophan derivatives are essential building blocks for solid-phase peptide synthesis (SPPS), the standard method for assembling peptides in the laboratory. nih.govrsc.org This methodology allows for the incorporation of tryptophan at specific positions within a peptide sequence.
Furthermore, this compound and its derivatives are valuable in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability or bioavailability. For example, derivatives of L-tryptophan methyl ester can undergo reactions like the Pictet-Spengler condensation to create constrained bicyclic structures that can be incorporated into peptidomimetic scaffolds. researchgate.net These constrained analogues are designed to lock the molecule into a specific bioactive conformation, which is a key strategy in modern drug design.
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. They are invaluable tools in chemical biology and drug discovery for introducing novel chemical functionalities into peptides and proteins. This compound serves as a versatile scaffold for the synthesis of a wide array of tryptophan-based ncAAs.
The protected nature of the amino and carboxyl groups allows for selective chemical modification of the indole (B1671886) ring. chim.it For example, various substituents can be introduced at different positions of the indole nucleus to modulate the electronic, steric, or binding properties of the amino acid. Synthetic strategies, such as transition metal-catalyzed C-H functionalization, can be applied to protected tryptophan derivatives to create novel analogues that would be difficult to access otherwise. nih.gov These modified tryptophans can then be deprotected and used in peptide synthesis or other applications.
Chemical Biology Research and Molecular Probing
The unique photophysical properties and biological significance of the indole side chain of tryptophan make it an attractive target for the development of molecular probes. These probes are designed to study biological processes, such as protein synthesis, localization, and interaction, in living systems. This compound is a suitable starting point for the multi-step synthesis of such sophisticated chemical tools.
The synthesis of tryptophan analogues bearing bio-orthogonal handles, such as terminal alkynes or azides, allows for their metabolic incorporation into proteins. researchgate.net Once incorporated, these handles can be selectively reacted with reporter tags (e.g., fluorophores or affinity labels) via "click chemistry." This enables the visualization and identification of newly synthesized proteins. The synthesis of these probe molecules often starts with a protected tryptophan derivative to ensure that the sensitive functional groups are not compromised during the synthetic sequence. researchgate.net
Moreover, the indole ring itself can be modified to create intrinsically fluorescent tryptophan analogues with environment-sensitive properties. For instance, a modular synthetic strategy starting from a tryptophan-derived tetrahydro-β-carboline can yield novel fluorescent amino acids. researchgate.net These probes can report on their local microenvironment within a protein, providing insights into protein structure, dynamics, and binding events. The stability and chemical tractability of this compound make it an ideal precursor for building these complex molecular reporters.
Interactive Data Table: Research Applications
| Application Area | Specific Use | Key Feature |
| Peptide Synthesis | Incorporation of tryptophan into peptide chains | N-alpha protection prevents side reactions |
| Peptidomimetics | Creation of constrained tryptophan analogues | Serves as a scaffold for conformational restriction |
| Non-Canonical Amino Acids | Synthesis of modified tryptophan derivatives | Allows for selective modification of the indole ring |
| Chemical Biology Probes | Precursor for fluorescent or bio-orthogonal tryptophan analogues | Enables synthesis of tools for studying biological systems |
Applications in Functional Biomaterial Development (e.g., Hydrogels)
The development of functional biomaterials, such as hydrogels, is a rapidly advancing field with applications in drug delivery, tissue engineering, and regenerative medicine. The self-assembly of small molecules, including amino acid derivatives, into well-ordered supramolecular structures is a key strategy in the bottom-up fabrication of these materials.
While various N-protected tryptophan derivatives, such as N-fluorenylmethoxycarbonyl-L-tryptophan and N-[(benzyloxy)carbonyl]-L-tryptophan, have been successfully utilized to form hydrogels, there is no specific information in the provided search results detailing the use of this compound for the development of functional biomaterials like hydrogels. The properties of the protecting group play a critical role in the self-assembly process, and further research would be needed to explore the potential of the methoxycarbonyl group in this context.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to produce (Methoxycarbonyl)-L-tryptophan, and how can their efficiency be systematically evaluated?
- Methodological Answer : this compound is typically synthesized via peptide coupling or esterification reactions. For example, carbobenzyloxy (Cbz) protection strategies, such as those used in N-[(Phenylmethoxy)carbonyl]-L-tryptophan derivatives, involve coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Efficiency can be evaluated using yield optimization via factorial experimental designs (e.g., Plackett-Burman) to identify critical variables (e.g., reaction time, solvent polarity) . Purity is assessed via HPLC or LC-MS, with impurities monitored using techniques like ESR spectroscopy for radical intermediates .
Q. How does the methoxycarbonyl group alter the solubility and stability of L-tryptophan derivatives in aqueous vs. organic systems?
- Methodological Answer : The methoxycarbonyl group increases hydrophobicity, reducing aqueous solubility but enhancing stability in organic solvents. Solubility profiles can be quantified using shake-flask methods with UV-Vis spectroscopy, while stability is assessed via accelerated degradation studies under varying pH and temperature conditions . Computational tools like COSMO-RS predict solvent compatibility .
Q. What analytical techniques are recommended for characterizing this compound and detecting trace impurities?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Impurity profiling employs LC-MS/MS with isotopic labeling (e.g., 2H or 15N) to distinguish degradation products . For chiral purity, chiral stationary phase HPLC or capillary electrophoresis is used .
Advanced Research Questions
Q. What computational and experimental strategies improve the thermostability of enzymes involved in this compound biosynthesis?
- Methodological Answer : Semi-rational enzyme engineering combines molecular dynamics simulations (e.g., Rosetta, FoldX) with site-saturation mutagenesis. For instance, stabilizing mutations in tryptophan 2-monooxygenase (TMO) are identified via B-factor analysis of crystal structures, followed by high-throughput screening of mutants using fluorescence-activated cell sorting (FACS) . Thermostability is validated via differential scanning calorimetry (DSC) and activity assays at elevated temperatures .
Q. How can metabolomic data be integrated with transcriptomic analysis to elucidate the role of this compound in disease models?
- Methodological Answer : Multi-omics integration involves correlating metabolite levels (e.g., LC-MS-based metabolomics) with RNA-seq data. For example, in lung cancer studies, dysregulation of this compound-linked pathways (e.g., serotonin synthesis) is mapped to transcriptomic perturbations in amino acid metabolism genes using pathway enrichment tools like MetaboAnalyst . Validation includes knock-out models or isotope tracing to confirm metabolic flux .
Q. What statistical models optimize the yield of this compound in microbial fermentation?
- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) identifies optimal conditions (e.g., pH, substrate concentration). ANOVA evaluates variable significance (e.g., L-tryptophan concentration, root extract additives), with model validity confirmed via R² (>0.9) and adjusted R² metrics . Machine learning (e.g., random forest) further refines predictions by incorporating non-linear interactions .
Q. How do impurities like 1,1’-Ethylidene-bis-(L-tryptophan) affect the biological activity of this compound, and what purification strategies mitigate this?
- Methodological Answer : Impurities are identified via UPLC-QTOF-MS and tested in vitro for pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA. Purification employs simulated-moving bed (SMB) chromatography with a four-column system, optimized via general rate models to separate aromatic amino acids . Purity is validated with COA (Certificate of Analysis) and SDS .
Contradictions and Validation
- Data Conflict : While L-tryptophan is a key variable in indole-3-acetic acid (IAA) biosynthesis , its methoxycarbonyl derivative may exhibit inhibitory effects due to steric hindrance. Researchers must validate enzyme compatibility via kinetic assays (e.g., Michaelis-Menten parameters) .
- Methodological Gaps : Current metabolomic studies focus on L-tryptophan ; derivative-specific protocols require isotopic labeling (e.g., 13C-methoxy groups) for accurate tracking in complex matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
